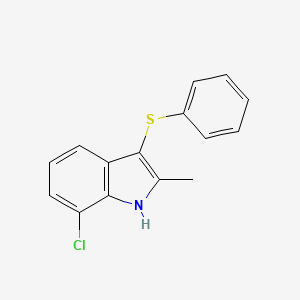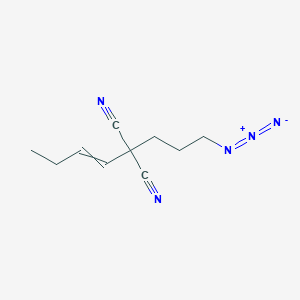![molecular formula C7H12O3 B12600667 Propan-2-yl [(2R)-oxiran-2-yl]acetate CAS No. 872871-65-3](/img/structure/B12600667.png)
Propan-2-yl [(2R)-oxiran-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl [(2R)-oxiran-2-yl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxirane (epoxide) ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-yl [(2R)-oxiran-2-yl]acetate can be synthesized through several methods. One common approach involves the esterification of propan-2-ol (isopropanol) with [(2R)-oxiran-2-yl]acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the use of lipase-catalyzed hydrolysis of racemic aryloxy-propan-2-yl acetates to produce enantiomerically pure or enantioenriched intermediates . This enzymatic resolution process is carried out in a phosphate buffer with acetonitrile as a co-solvent at 30°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Propan-2-yl [(2R)-oxiran-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce various substituted derivatives.
科学的研究の応用
Propan-2-yl [(2R)-oxiran-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which propan-2-yl [(2R)-oxiran-2-yl]acetate exerts its effects involves interactions with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways.
類似化合物との比較
Similar Compounds
Isopropyl acetate: Similar in structure but lacks the oxirane ring.
Ethyl acetate: Another ester but with different alkyl groups.
Methyl [(2R)-oxiran-2-yl]acetate: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl [(2R)-oxiran-2-yl]acetate is unique due to the presence of both an ester and an oxirane ring in its structure
特性
CAS番号 |
872871-65-3 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
propan-2-yl 2-[(2R)-oxiran-2-yl]acetate |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(8)3-6-4-9-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChIキー |
VMXZOZREARPRBE-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)OC(=O)C[C@@H]1CO1 |
正規SMILES |
CC(C)OC(=O)CC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)

![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)


![N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B12600634.png)


![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
